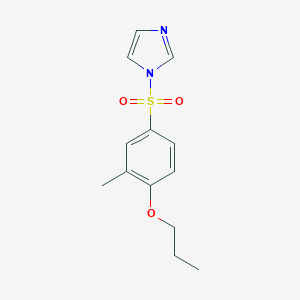
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has shown promising results in various scientific research applications. This compound is synthesized from irinotecan, a prodrug that is used to treat several types of cancer. SN-38 has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide exerts its anti-cancer activity by inhibiting the topoisomerase I enzyme, which is involved in DNA replication and transcription. Topoisomerase I is responsible for relieving the torsional strain that is generated during DNA replication and transcription. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from completing its catalytic cycle. This results in the accumulation of DNA strand breaks, which leads to cell death.
Biochemical and Physiological Effects
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several biochemical and physiological effects on cancer cells. It induces DNA damage and cell death by inhibiting the topoisomerase I enzyme. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide also inhibits the activity of the ATP-binding cassette (ABC) transporter, which is responsible for drug efflux from cancer cells. This results in increased intracellular concentrations of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide, which enhances its anti-cancer activity. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several advantages and limitations for lab experiments. Its potent anti-cancer activity makes it an attractive candidate for studying the mechanisms of cancer cell death. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is also a useful tool for studying the topoisomerase I enzyme and its role in DNA replication and transcription. However, 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several limitations, including its poor solubility in water, which can limit its bioavailability and efficacy in vivo. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is also highly toxic and can cause severe side effects, which can limit its use in lab experiments.
将来の方向性
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has several potential future directions for scientific research. One area of interest is the development of novel formulations of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide. This can help to optimize the use of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide in cancer therapy and improve patient outcomes. Additionally, the combination of 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide with other anti-cancer agents is an area of active research, as it may enhance its anti-cancer activity and reduce its toxicity.
合成法
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide is synthesized from irinotecan, a prodrug that is metabolized to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide by carboxylesterase enzymes. Irinotecan is a semi-synthetic derivative of camptothecin, a natural product that was originally isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of irinotecan involves several steps, including the protection of the hydroxyl groups, the introduction of the quinoline ring, and the deprotection of the hydroxyl groups. The conversion of irinotecan to 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide involves the removal of the carbamate group by carboxylesterase enzymes.
科学的研究の応用
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its anti-cancer activity. It has shown promising results in preclinical and clinical studies for the treatment of several types of cancer, including colorectal, lung, breast, and ovarian cancer. 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide exerts its anti-cancer activity by inhibiting the topoisomerase I enzyme, which is involved in DNA replication and transcription. By inhibiting this enzyme, 2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide induces DNA damage and cell death in cancer cells.
特性
製品名 |
2,4-dichloro-N-(3-quinolinyl)benzenesulfonamide |
|---|---|
分子式 |
C15H10Cl2N2O2S |
分子量 |
353.2 g/mol |
IUPAC名 |
2,4-dichloro-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-5-6-15(13(17)8-11)22(20,21)19-12-7-10-3-1-2-4-14(10)18-9-12/h1-9,19H |
InChIキー |
RBYBBGZNWRNJQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)
![4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)


![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)


![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)
